molecular formula C11H12NO6P-2 B1262816 1-C-(indol-3-yl)glycerol 3-phosphate(2-)

1-C-(indol-3-yl)glycerol 3-phosphate(2-)

Cat. No. B1262816
M. Wt: 285.19 g/mol
InChI Key: NQEQTYPJSIEPHW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1-C-(indol-3-yl)glycerol 3-phosphate(2-) is an organophosphate oxoanion resulting the from removal of two protons from the phosphate group of 1-C-(indol-3-yl)glycerol 3-phosphate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-C-(indol-3-yl)glycerol 3-phosphate.

Scientific Research Applications

Role in Tryptophan Biosynthesis

1-C-(indol-3-yl)glycerol 3-phosphate(2-) (IGP), produced by indole-3-glycerol phosphate synthase (IGPS), plays a critical role in the biosynthesis of tryptophan. This is essential for Mycobacterium tuberculosis virulence and the enzyme's kinetic properties have been studied in detail (Czekster et al., 2009).

Structural Studies

The crystal structure of IGPS from various organisms, including hyperthermophilic archaea like Sulfolobus solfataricus and Pyrococcus furiosus, has been extensively studied. These studies provide insights into the enzyme's stability, especially in extreme conditions, and its mechanism of action (Knöchel et al., 1996), (Arif et al., 2018).

Enzymatic Properties and Kinetics

Studies on Escherichia coli have revealed details about the enzyme's properties, such as its molecular weight, amino acid composition, and synthesis rate. This information is crucial for understanding its role in the tryptophan operon (Creighton & Yanofsky, 1966).

Catalytic Mechanism

Research has delved into the catalytic mechanism of IGPS, exploring how the enzyme facilitates the transformation of its substrates into IGP. This includes studies on substrate binding and the role of specific residues in the catalytic process (Hennig et al., 2002).

Thermodynamic Analysis

Investigations have been conducted on the thermodynamics of reactions catalyzed by tryptophan synthase, which includes the synthesis of IGP. These studies provide a deeper understanding of the enzyme's function and efficiency under different conditions (Kishore et al., 1998).

Role in Plant Biology

Research has also been conducted on the role of IGP synthase in plants, particularly in Arabidopsis. This includes studies on gene expression, regulation, and the enzyme's role in the plant defense system (Liu Xin, 1999).

Implications in Pigment Formation

IGP is linked to the formation of indigoid pigments in plants like Isatis tinctoria (Woad), where it acts as a precursor in the biosynthesis of indigo and related compounds (Maugard et al., 2001).

properties

Molecular Formula

C11H12NO6P-2

Molecular Weight

285.19 g/mol

IUPAC Name

[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] phosphate

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/p-2

InChI Key

NQEQTYPJSIEPHW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-C-(indol-3-yl)glycerol 3-phosphate(2-)
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1-C-(indol-3-yl)glycerol 3-phosphate(2-)
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